molecular formula C8H13N3O2 B13642103 Methyl 3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate

Methyl 3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate

Cat. No.: B13642103
M. Wt: 183.21 g/mol
InChI Key: BGEYSDUKHQRZQZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate (C₉H₁₃N₃O₂) is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a propanoate ester moiety at the 3-position. Its structural uniqueness lies in the spatial arrangement of the pyrazole and ester groups, which influences its physicochemical properties and reactivity .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 3-amino-3-(1-methylpyrazol-4-yl)propanoate

InChI

InChI=1S/C8H13N3O2/c1-11-5-6(4-10-11)7(9)3-8(12)13-2/h4-5,7H,3,9H2,1-2H3

InChI Key

BGEYSDUKHQRZQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(CC(=O)OC)N

Origin of Product

United States

Chemical Reactions Analysis

Methyl 3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the development of enzyme inhibitors and receptor ligands.

    Medicine: The compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and crystallographic data.

Structural Isomerism and Functional Group Variations

Positional Isomers
  • Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride (C₁₀H₁₈Cl₂N₃O₂): This dihydrochloride salt features a 2-aminomethyl substituent instead of the 3-amino group. The positional shift reduces steric hindrance near the ester group but introduces a charged species, significantly enhancing aqueous solubility (>200 mg/mL in water) compared to the neutral free base form of the target compound .
Ester Group Variations
  • Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (C₁₄H₁₄N₄O₄): The ethyl ester increases lipophilicity (logP ~1.8 vs. However, the bulky phenyl and cyano groups reduce solubility in polar solvents (<10 mg/mL in water) .

Physicochemical Properties

A comparative table of key properties is provided below:

Compound Name Molecular Formula Substituent Position/Functional Groups Molecular Weight (g/mol) Solubility Melting Point (°C)
Methyl 3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate C₉H₁₃N₃O₂ 3-amino, 3-pyrazolyl, methyl ester 195.22 Moderate (DMSO) 120–125 (estimated)
Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride C₁₀H₁₈Cl₂N₃O₂ 2-aminomethyl, dihydrochloride salt 294.18 High (water) >200
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)propanoate derivative C₁₄H₁₄N₄O₄ Ethyl ester, hydroxy, cyano, phenyl 326.29 Low (water) 180–185
Key Observations:
  • Solubility : Charged derivatives (e.g., dihydrochloride salts) exhibit superior aqueous solubility due to ionic dissociation. Neutral esters like the target compound rely on polar aprotic solvents (e.g., DMSO) for dissolution.
  • Thermal Stability: Bulky substituents (e.g., phenyl, cyano) correlate with higher melting points due to enhanced intermolecular interactions .

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic data refined via SHELXL () reveal distinct packing patterns:

  • Target Compound: The 3-amino group forms N–H···O hydrogen bonds with ester carbonyls (bond length ~2.8 Å), creating a 1D chain motif. Pyrazole C–H groups participate in weaker C–H···O interactions .
  • Ethyl Ester Analog : The hydroxy group at the pyrazole 3-position generates stronger O–H···N hydrogen bonds (bond length ~2.6 Å), leading to a 2D sheet structure. This contrasts with the target compound’s 1D chains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Methyl 3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling the pyrazole moiety with a propanoate backbone. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactant solubility and reaction kinetics .
  • Catalysts : Use of mild bases (e.g., potassium carbonate) to facilitate nucleophilic substitutions .
  • Temperature control : Reactions are often conducted at 50–80°C to balance yield and side-product formation .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol ensures purity .

Q. Which analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., distinguishing the (S)-enantiomer) .
  • IR spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, NH₂ stretches) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation using SHELX or WinGX for refinement .

Q. How can researchers initially assess the biological activity of this compound?

  • Methodological Answer :

  • In vitro assays : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding using fluorescence polarization .
  • Dose-response studies : Determine IC₅₀ values in cell-based models (e.g., cancer cell lines) .
  • Comparative analysis : Benchmark against structurally similar pyrazole derivatives (e.g., Ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate) to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for hydrogen bonding .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein binding over 100+ ns trajectories to assess stability (e.g., using GROMACS) .
  • Docking studies : Use AutoDock Vina to predict binding modes with target enzymes (e.g., cyclooxygenase-2) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from multiple assays to identify outliers or assay-specific biases .
  • SAR refinement : Systematically modify substituents (e.g., replacing methyl with ethyl groups) to isolate activity drivers .
  • Orthogonal validation : Confirm results using alternative techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies are effective for enantiomeric separation of this compound?

  • Methodological Answer :

  • Chiral chromatography : Use HPLC with cellulose-based chiral columns (e.g., Chiralpak® IC) and hexane/isopropanol mobile phases .
  • Kinetic resolution : Employ enantioselective catalysts (e.g., lipases) in ester hydrolysis reactions .
  • Crystallization-induced asymmetric transformation : Exploit differential solubility of enantiomers in specific solvents .

Q. How can stability under varying experimental conditions (pH, temperature) be systematically evaluated?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (pH 2), neutral, and alkaline (pH 12) conditions at 40–60°C for 24–72 hours .
  • HPLC monitoring : Track degradation products (e.g., ester hydrolysis to carboxylic acid) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to identify decomposition thresholds .

Q. What crystallographic software tools are recommended for refining the compound’s crystal structure?

  • Methodological Answer :

  • SHELX suite : Use SHELXL for small-molecule refinement and SHELXE for experimental phasing of high-resolution data .
  • WinGX integration : Combine SHELX output with WinGX for graphical visualization and geometry validation (e.g., torsion angle checks) .
  • ORTEP for Windows : Generate publication-quality thermal ellipsoid diagrams to illustrate anisotropic displacement .

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